molecular formula C11H18O3 B12090057 Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B12090057
M. Wt: 198.26 g/mol
InChI Key: GDMNOWZSYFUTAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-4-5-11(8(2)6-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

GDMNOWZSYFUTAM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1)C)C(O2)C(=O)OC

Origin of Product

United States

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